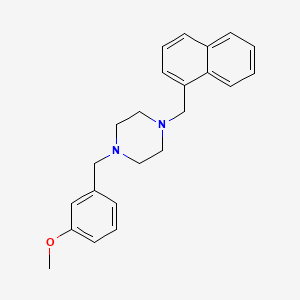![molecular formula C15H20ClNO2 B5145923 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B5145923.png)
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine, also known as JNJ-40411813, is a novel selective dopamine D2 receptor antagonist. It was first synthesized by Janssen Pharmaceutica in 2011. Since then, it has been widely studied for its potential applications in scientific research.
Mechanism of Action
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine selectively binds to dopamine D2 receptors and inhibits their activity. This leads to a decrease in dopamine signaling, which has been implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the release of dopamine in the brain and alter the activity of other neurotransmitters such as glutamate and GABA. It has also been shown to have anxiolytic and antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine is its high selectivity for dopamine D2 receptors, which allows for more precise targeting of this receptor subtype. However, its limited solubility in water and low bioavailability may pose challenges for its use in certain experimental settings.
Future Directions
There are several potential future directions for the use of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine in scientific research. These include further investigation of its therapeutic potential in the treatment of psychiatric disorders, as well as its use as a tool to study the role of dopamine D2 receptors in various physiological and pathological conditions. Additionally, the development of more potent and selective dopamine D2 receptor antagonists based on the structure of this compound may lead to the discovery of new treatments for these disorders.
Synthesis Methods
The synthesis of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine involves the reaction of 1-(4-bromobutanoyl)pyrrolidine with 4-chloro-2-methylphenol in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product.
Scientific Research Applications
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine has been used in various scientific studies to investigate the role of dopamine D2 receptors in different physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and addiction.
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-12-11-13(16)6-7-14(12)19-10-4-5-15(18)17-8-2-3-9-17/h6-7,11H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPXXWHYQTFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5145854.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5145860.png)
![cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145870.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5145881.png)

![N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)
![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[2-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5145924.png)
![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)
![ethyl (5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5145949.png)